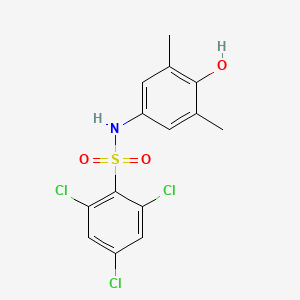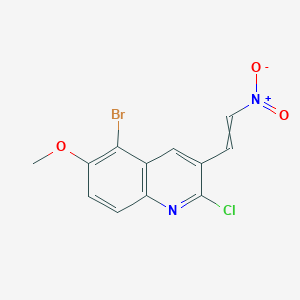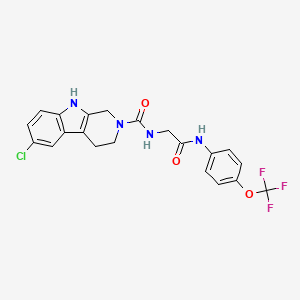![molecular formula C19H23NO6 B12626448 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide CAS No. 918548-51-3](/img/structure/B12626448.png)
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide is a chemical compound with the molecular formula C19H23NO6 and a molecular weight of 361.39 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with formyl and methoxy groups, linked to a pentanamide chain through an ether bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide typically involves the following steps:
Formation of the naphthalene derivative: The starting material, 1,4,5,7-tetramethoxynaphthalene, undergoes formylation to introduce the formyl group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrobromic acid (HBr) or boron tribromide (BBr3) can be used to replace methoxy groups.
Major Products
Oxidation: The major product is 5-[(1-carboxy-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide.
Reduction: The major product is 5-[(1-hydroxymethyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide.
Substitution: The products depend on the substituent introduced in place of the methoxy groups.
Aplicaciones Científicas De Investigación
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]butanamide: Similar structure with a shorter alkyl chain.
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]hexanamide: Similar structure with a longer alkyl chain.
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid: Similar structure with a carboxylic acid group instead of an amide.
Uniqueness
The uniqueness of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its formyl and methoxy groups, along with the pentanamide chain, make it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
918548-51-3 |
|---|---|
Fórmula molecular |
C19H23NO6 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
5-(1-formyl-4,5,7-trimethoxynaphthalen-2-yl)oxypentanamide |
InChI |
InChI=1S/C19H23NO6/c1-23-12-8-13-14(11-21)15(26-7-5-4-6-18(20)22)10-17(25-3)19(13)16(9-12)24-2/h8-11H,4-7H2,1-3H3,(H2,20,22) |
Clave InChI |
NBZSHFPCJONTEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=CC(=C2C(=C1)OC)OC)OCCCCC(=O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)
![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)

![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)

![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)


![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)

![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)

